molecular formula C9H10N4O2S B3318703 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017485-60-7

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B3318703
CAS RN: 1017485-60-7
M. Wt: 238.27 g/mol
InChI Key: CFCAHABVEFATRT-UHFFFAOYSA-N
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Description

The compound “6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They are considered privileged pharmacophores in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves various synthetic approaches . For instance, one study reported the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as therapeutic candidates against urease positive microorganisms . Another study reported the synthesis of 6-aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines by the reaction of 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole with substituted ω-haloacetophenones .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse and depend on the specific substituents present on the molecule. For instance, one study reported the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines depend on their specific structure and substituents. For instance, one study reported the second-order nonlinear optical properties of a novel triazolo[3,4-b][1,3,4]thiadiazine derivative chromophore .

Mechanism of Action

Target of Action

The primary targets of 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and include enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while cholinesterase is essential for nerve function .

Mode of Action

The compound interacts with its targets by forming specific interactions, thanks to its ability to accept and donate hydrogen bonds . This allows it to bind to the active sites of its target enzymes, thereby inhibiting their activity . The exact nature of these interactions and the resulting changes in the targets are subject to further investigation.

Biochemical Pathways

The inhibition of target enzymes by this compound affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the acid-base balance, while the inhibition of cholinesterase can affect nerve function . The compound may also inhibit other enzymes, affecting additional biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized , suggesting that the compound may have favorable pharmacokinetic properties

Result of Action

The result of the compound’s action is the inhibition of its target enzymes, leading to changes in the biochemical pathways they are involved in . This can result in various pharmacological effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . The exact molecular and cellular effects depend on the specific targets and pathways affected.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is its unique molecular structure, which makes it an excellent candidate for research in various fields. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, there is a need for more research to optimize the synthesis of this compound and improve its solubility in water for use in various experiments.

Scientific Research Applications

The unique molecular structure of 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine makes it a promising candidate for research in various fields. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are largely determined by its interactions with various biomolecules. It has been reported to interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The nature of these interactions is likely due to the ability of the compound to form specific interactions with different target receptors .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, it has been reported to exhibit cytotoxic activities against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This includes binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it has been reported to exhibit dual enzyme inhibition of PARP-1 and EGFR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c14-7(15)3-6-4-16-9-11-10-8(5-1-2-5)13(9)12-6/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAHABVEFATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
Reactant of Route 5
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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